N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2S/c1-27-11-8-20-17-19(6-7-21(20)27)22(28-12-14-30-15-13-28)18-26-24(29)25(9-2-3-10-25)23-5-4-16-31-23/h4-7,16-17,22H,2-3,8-15,18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUKMGUOHGDHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3(CCCC3)C4=CC=CS4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
1. Chemical Structure and Properties
The compound features a complex structure that includes an indoline moiety, a morpholino group, and a thiophene ring. Its chemical formula is with a molecular weight of 395.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
2. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which include the formation of the indoline and thiophene components followed by coupling reactions to form the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure.
| Characterization Technique | Details |
|---|---|
| NMR | Confirmed the presence of indoline and morpholino protons. |
| MS | Showed molecular ion peaks consistent with the expected molecular weight. |
| IR | Displayed characteristic absorption bands for functional groups (e.g., NH, C=O). |
3.1 Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- HepG2 (liver cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways related to cell survival and death .
3.2 Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria, with notable effectiveness attributed to its thiophene component, which is known for enhancing antimicrobial activity .
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
4. Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- A study published in MDPI highlighted its cytotoxic effects on HepG2 cells, demonstrating a dose-dependent response with IC50 values indicating potent activity .
- Another investigation focused on its antimicrobial properties reported a broad spectrum of activity against various pathogens, suggesting potential for development as a therapeutic agent .
5.
This compound represents a promising candidate in drug discovery due to its multifaceted biological activities. Further research is warranted to elucidate its full pharmacological profile and potential clinical applications.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the compound's efficacy against MCF7 breast cancer cells, revealing an IC50 value of approximately 4 µM, indicating potent anticancer activity. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways and disruption of cancer cell proliferation .
Antimicrobial Properties
The compound shows promising antimicrobial activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 128 µg/mL. Structural modifications to the compound have been shown to enhance its antimicrobial potency significantly .
Enzyme Inhibition
This compound may inhibit specific enzymes related to disease progression, particularly those involved in neurodegenerative disorders.
Case Study: Acetylcholinesterase Inhibition
Preliminary studies indicated that the compound acts as an inhibitor of acetylcholinesterase, which is critical for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .
The biological activities of this compound can be summarized as follows:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s cyclopentanecarboxamide scaffold is shared with analogs in and , which include hydrazine-carbonothioyl substituents. Key distinctions lie in its unique substituents:
- Thiophen-2-yl group: Commonly observed in analogs (e.g., N-(2-(thiophen-2-ylcarbonyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide in ). This group enhances π-π stacking interactions in drug-receptor binding .
- Morpholinoethylamine: Unlike hydrazine-based substituents in (e.g., benzoylhydrazine in compound 2.14), the morpholine ring improves aqueous solubility and metabolic stability .
Table 1: Structural Comparison of Cyclopentanecarboxamide Derivatives
Physicochemical Properties
Data from analogs suggest the target compound’s properties could align with the following trends:
- Melting points: Morpholinoethyl groups may lower melting points compared to hydrazine derivatives (e.g., 193–195°C for benzoylhydrazine vs. 148–150°C for thioacetyl derivatives in ) due to reduced crystallinity .
- Spectroscopic validation : ¹H NMR and LC-MS data () confirm cyclopentanecarboxamide scaffolds, with thiophene protons resonating at δ 6.8–7.2 ppm and morpholine signals near δ 3.5–3.7 ppm .
- Elemental analysis : Analogs in show <2% deviation between calculated and observed C, H, N, and S percentages, underscoring rigorous structural validation .
Computational and Crystallographic Insights
- Density-functional theory (DFT) : Used to predict electronic properties (e.g., exact exchange contributions in ) and optimize geometries for thiophene-containing systems .
- X-ray crystallography : Software like SHELX () and WinGX () enable precise determination of molecular conformations and packing, relevant for indoline-morpholine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
